molecular formula C12H19NO B7900369 [(2-Methoxy-4-methylphenyl)methyl](propan-2-yl)amine

[(2-Methoxy-4-methylphenyl)methyl](propan-2-yl)amine

Cat. No.: B7900369
M. Wt: 193.28 g/mol
InChI Key: YMEZXEGZYJYOJC-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylphenyl)methylamine is a secondary amine featuring an isopropyl group attached to a benzyl moiety substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 4-positions of the aromatic ring, respectively (Figure 1). This analysis focuses on comparative structural, synthetic, and physicochemical properties with emphasis on substitution patterns and their implications.

Properties

IUPAC Name

N-[(2-methoxy-4-methylphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)13-8-11-6-5-10(3)7-12(11)14-4/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEZXEGZYJYOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxy-4-methylbenzaldehyde

The aldehyde precursor is synthesized via Rosenmund reduction of 2-methoxy-4-methylbenzoyl chloride or oxidation of 2-methoxy-4-methylbenzyl alcohol. For example, oxidation using Dess-Martin periodinane in chloroform at room temperature achieves near-quantitative yields.

Coupling with Isopropylamine

The aldehyde reacts with isopropylamine in methanol, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) at room temperature for 18 hours yields the target amine. This method mirrors protocols for analogous compounds, where reductive amination achieves yields exceeding 80%.

Key Conditions

  • Molar ratio : Aldehyde : amine = 1 : 1.2

  • Solvent : Methanol or ethanol

  • Catalyst : NaBH3CN (1.5 equiv)

  • Reaction time : 12–24 hours

Alkylation of Isopropylamine with (2-Methoxy-4-methylphenyl)methyl Halides

Nucleophilic substitution of benzyl halides with amines is a classical route to secondary amines.

Synthesis of (2-Methoxy-4-methylphenyl)methyl Chloride

The benzyl chloride is prepared by treating 2-methoxy-4-methylbenzyl alcohol with thionyl chloride (SOCl2) in dichloromethane at 0°C. This method, adapted from palladium-catalyzed coupling protocols, achieves >90% conversion.

Alkylation Reaction

The benzyl chloride reacts with isopropylamine in dimethylformamide (DMF) at 50°C for 24 hours, using potassium carbonate (K2CO3) as a base to neutralize HCl. This approach parallels the synthesis of 4-methoxy-N-4-methylphenylaniline in Patent CN103159635A, where alkylation yields 85–92%.

Optimization Notes

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

  • Base selection : Strong bases (e.g., NaH) may induce elimination; mild bases (K2CO3) favor substitution.

Palladium-Catalyzed Coupling of Aryl Halides with Amines

While less common for benzylamines, Buchwald-Hartwig amination can be adapted for aryl-benzyl systems.

Substrate Preparation

A brominated precursor, (2-methoxy-4-methylphenyl)methyl bromide , is synthesized via radical bromination of the toluene derivative using N-bromosuccinimide (NBS) .

Catalytic Coupling

The bromide reacts with isopropylamine in the presence of a palladium/copper iodide composite catalyst and tri-tert-butylphosphine ligand in toluene at 100°C. This method, derived from Patent CN103159635A, achieves 70–75% yield for analogous diphenylamines.

Catalyst System

  • Pd source : Pd(OAc)2 (2 mol%)

  • Co-catalyst : CuI (10 mol%)

  • Ligand : Tri-tert-butylphosphine (15 mol%)

Comparative Analysis of Methods

Method Yield Advantages Limitations
Reductive amination80–85%Mild conditions, high selectivityRequires aldehyde synthesis
Alkylation85–92%Straightforward, scalableHazardous halide intermediates
Pd-catalyzed coupling70–75%Applicable to hindered substratesHigh catalyst cost, longer reaction times

Purification and Characterization

Distillation and Crystallization

Crude product is purified via vacuum distillation (bp 120–125°C at 0.1 mmHg) or recrystallization from hexane/ethyl acetate . Patent CN103159635A reports >98% purity after crystallization.

Spectroscopic Data

  • ¹H NMR (CDCl3): δ 6.95 (d, 1H, ArH), 6.65 (s, 1H, ArH), 3.85 (s, 3H, OCH3), 3.45 (s, 2H, CH2N), 2.30 (s, 3H, ArCH3), 1.15 (d, 6H, (CH3)2CH).

  • MS (ESI+) : m/z 194.2 [M+H]⁺.

Industrial-Scale Considerations

Patent CN103159635A emphasizes cost-effective catalysts (e.g., Pd/CuI) and recyclable solvents (toluene) for scalability. Reductive amination is preferred for low waste generation, while alkylation suits high-throughput production.

Emerging Methodologies

Enzymatic Amination

Recent advances in transaminases enable enantioselective synthesis of chiral amines, though applicability to (2-Methoxy-4-methylphenyl)methylamine remains unexplored.

Flow Chemistry

Continuous-flow systems enhance safety in exothermic alkylation steps, reducing reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.

Scientific Research Applications

The compound (2-Methoxy-4-methylphenyl)methylamine , also known as N-(2-methoxy-4-methylbenzyl)propan-2-amine , has garnered attention in various scientific research applications. This article explores its applications in pharmacology, materials science, and potential industrial uses, supported by data tables and case studies.

Pharmacological Research

The compound has been investigated for its potential as a psychoactive substance, particularly within the context of its structural similarity to known stimulants and hallucinogens. Research indicates that it may act on serotonin receptors, which could lead to applications in treating mood disorders or enhancing cognitive function.

Case Study: Psychoactive Properties

A study conducted on various arylalkylamines highlighted the effects of compounds similar to (2-Methoxy-4-methylphenyl)methylamine on serotonin receptor modulation. The findings suggested that the compound could potentially serve as a scaffold for developing new antidepressants or anxiolytics due to its ability to influence neurotransmitter systems .

Materials Science

Research has explored the use of this compound as a precursor in the synthesis of polymers and other materials. Its unique structure allows for modifications that can enhance the properties of the resulting materials.

Data Table: Polymerization Initiators

Compound NameApplicationProperties
(2-Methoxy-4-methylphenyl)methylaminePolymer synthesisActs as an effective initiator for cationic polymerization
4-MethylamphetamineDrug formulationKnown stimulant with potential applications in pharmaceuticals

Chemical Synthesis

The compound serves as a building block in organic synthesis, particularly in creating more complex amines and related compounds. Its methoxy and methyl groups provide sites for further functionalization, making it valuable in synthetic organic chemistry.

Case Study: Synthesis Pathways

In a recent synthesis study, researchers utilized (2-Methoxy-4-methylphenyl)methylamine to create novel derivatives with enhanced biological activity. The modifications led to improved solubility and bioavailability, showcasing the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of (2-Methoxy-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are categorized based on aromatic substitution and amine group variations (Table 1).

Table 1: Structural Comparison of (2-Methoxy-4-methylphenyl)methylamine and Analogs

Compound Name Aromatic Substitution Amine Group Molecular Formula Molecular Weight (g/mol) Key Features
(2-Methoxy-4-methylphenyl)methylamine 2-OCH₃, 4-CH₃ Propan-2-yl C₁₂H₁₉NO 193.29 Dual electron-donating groups
4-MA-NBOMe 2-OCH₃, 4-CH₃ (on propan-2-yl) 4-Methylbenzyl C₁₈H₂₃NO 269.38 NBOMe scaffold; hallucinogen
(2,4-Difluorophenyl)methylamine 2-F, 4-F Propan-2-yl C₁₀H₁₃F₂N 185.21 Halogenated; enhanced polarity
3-MeOMA (3-methoxymethamphetamine) 3-OCH₃ Methyl C₁₁H₁₇NO 179.26 Positional isomer; psychoactive
(3-Bromophenyl)methylamine 3-Br Propan-2-yl C₁₀H₁₄BrN 228.13 Heavy atom; potential radioligand

Key Observations:

  • Electron-Donating vs.
  • Amine Substituents : Isopropyl groups (propan-2-yl) may confer greater steric hindrance and metabolic stability compared to methyl or ethyl analogs (e.g., 3-MeOMA) .

Physicochemical and Analytical Profiles

Table 3: Analytical Data for Selected Compounds

Compound Collision Cross-Section (Ų, [M+H]⁺) Purity Analytical Methods
(2,4-Difluorophenyl)methylamine 140.7 N/A Predicted CCS
3-MeOMA N/A 99.9% GC-MS, FTIR, HPLC-TOF
4-MA-NBOMe N/A High LC-MS, NMR

Key Observations:

  • Collision cross-section (CCS) values, such as 140.7 Ų for the difluoro analog, aid in mass spectrometry identification .
  • 3-MeOMA’s analytical protocols (GC-MS, FTIR) highlight robust methods for detecting methoxy-substituted amines .

Pharmacological and Functional Comparisons

While direct data for the target compound are absent, insights from analogs include:

  • 4-MA-NBOMe: A hallucinogenic NBOMe derivative with high receptor affinity, suggesting that methoxy/methyl substitutions enhance CNS activity .
  • κ-Opioid Antagonists : ’s PF-04455242 (a structurally distinct arylalkylamine) demonstrates that isopropyl groups improve selectivity for κ-opioid receptors (Ki = 3 nM vs. µ-opioid) .

Biological Activity

(2-Methoxy-4-methylphenyl)methylamine, an organic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group and a methyl group attached to a phenyl ring, which may enhance its lipophilicity and ability to interact with biological membranes. Preliminary studies suggest significant neuroprotective and anti-inflammatory properties, making it a candidate for further research in pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

C12H17N(Molecular Formula)\text{C}_{12}\text{H}_{17}\text{N}\quad (\text{Molecular Formula})

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective effects. The presence of the methoxy and methyl groups could facilitate interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions. For instance, studies have shown that related compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Anti-inflammatory Properties

(2-Methoxy-4-methylphenyl)methylamine is also being investigated for its anti-inflammatory properties. The compound may interact with the cannabinoid receptor type 2 (CB2), which plays a crucial role in regulating immune responses and inflammation. Activation of CB2 has been associated with reduced inflammatory responses in various animal models .

The biological activity of (2-Methoxy-4-methylphenyl)methylamine can be attributed to its ability to bind to specific receptors and enzymes. Its antioxidant properties are particularly noteworthy; the compound can scavenge free radicals, thus inhibiting oxidative stress pathways that contribute to cellular damage.

Case Studies

  • Neuroprotective Study : A study involving similar aromatic amines showed significant protection against glutamate-induced toxicity in neuronal cell cultures, suggesting that (2-Methoxy-4-methylphenyl)methylamine could have comparable effects.
  • Inflammation Model : In a murine model of inflammation, compounds structurally related to (2-Methoxy-4-methylphenyl)methylamine demonstrated a marked reduction in pro-inflammatory cytokines, supporting the hypothesis of its anti-inflammatory potential.

Comparative Biological Activity

Compound NameNeuroprotective ActivityAnti-inflammatory ActivityReference
(2-Methoxy-4-methylphenyl)methylaminePotentially significantPotentially significant
Similar Aromatic AminesSignificantModerate
Cannabinoid Receptor AgonistsHighHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2-Methoxy-4-methylphenyl)methylamine, and what intermediates are critical in its preparation?

  • Methodology : The compound can be synthesized via reductive amination using 2-methoxy-4-methylbenzaldehyde and isopropylamine. Sodium cyanoborohydride in methanol (pH 4–6, acetic acid) reduces the intermediate Schiff base. Key intermediates include the aldehyde precursor and the imine intermediate. This approach aligns with methods for analogous phenylalkylamines, where aldehyde-amine condensation is foundational .
  • Validation : Confirm intermediate formation via thin-layer chromatography (TLC) and final product purity via HPLC (>95%).

Q. Which spectroscopic techniques are optimal for structural elucidation of (2-Methoxy-4-methylphenyl)methylamine?

  • Methodology :

  • 1H NMR : Identify aromatic protons (δ 6.7–7.2 ppm), methoxy group (δ ~3.8 ppm), and isopropyl methyl groups (δ 1.0–1.2 ppm).
  • 13C NMR : Detect methoxy (δ ~55 ppm) and quaternary carbons.
  • Mass Spectrometry (ESI-TOF) : Confirm molecular ion peak at m/z 207.3 (C₁₂H₁₇NO⁺).
    • Cross-Validation : Compare data with structurally similar amines, such as (2-Phenylpropyl)(propan-2-yl)amine, to resolve ambiguities .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test receptor binding (e.g., adrenergic receptors) using radioligand displacement assays.
  • Cell-based models : Assess cytotoxicity (MTT assay) and functional responses (e.g., cAMP modulation in HEK293 cells).
    • Reference Compounds : Compare with 4-methoxyamphetamine derivatives, which exhibit pressor activity, to contextualize results .

Advanced Research Questions

Q. What strategies can enhance enantiomeric purity during synthesis of (2-Methoxy-4-methylphenyl)methylamine?

  • Methodology :

  • Chiral Resolution : Use diastereomeric salt formation with (R)- or (S)-mandelic acid.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) for enantioselective hydrogenation of imine intermediates.
    • Optimization : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IA column) .

Q. How can contradictory reports on the compound’s biological activity be resolved?

  • Methodology :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., CHO-K1 for GPCR assays) and buffer conditions.
  • Purity Analysis : Verify compound integrity via LC-MS to rule out degradation products.
  • Meta-Analysis : Cross-reference data with structurally related compounds, such as (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, to identify structure-activity trends .

Q. What computational tools are effective for predicting metabolic pathways of this compound?

  • Methodology :

  • In silico Tools : Use PISTACHIO and REAXYS databases to predict Phase I/II metabolism (e.g., O-demethylation, glucuronidation).
  • Docking Studies : Simulate interactions with cytochrome P450 isoforms (CYP2D6, CYP3A4) using AutoDock Vina.
    • Validation : Compare predictions with in vitro microsomal stability assays .

Safety and Handling Considerations

  • Storage : Store under inert gas (N₂) at –20°C to prevent oxidation.
  • Toxicity Screening : Follow protocols from Safety Data Sheets (SDS) of structurally similar amines, which recommend using fume hoods and nitrile gloves .

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